7-Bromo-2-methyl-1-indanone

Organic Synthesis Regioselectivity Medicinal Chemistry

7-Bromo-2-methyl-1-indanone (CAS 213381-43-2) is a bicyclic aromatic ketone classified as a halogenated 1-indanone derivative. It possesses a bromine atom at the 7-position and a methyl substituent at the 2-position of the indanone scaffold, giving it a molecular formula of C10H9BrO and a molecular weight of 225.08 g/mol.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 213381-43-2
Cat. No. B3049637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-1-indanone
CAS213381-43-2
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C(=CC=C2)Br
InChIInChI=1S/C10H9BrO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5H2,1H3
InChIKeyQHKFBWKOHWQEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methyl-1-indanone (CAS 213381-43-2) Procurement & Selection Guide: Core Identity


7-Bromo-2-methyl-1-indanone (CAS 213381-43-2) is a bicyclic aromatic ketone classified as a halogenated 1-indanone derivative [1]. It possesses a bromine atom at the 7-position and a methyl substituent at the 2-position of the indanone scaffold, giving it a molecular formula of C10H9BrO and a molecular weight of 225.08 g/mol . This compound is almost exclusively utilized as a key synthetic intermediate in medicinal chemistry and materials science, rather than as a final active ingredient. Its value proposition for procurement rests on its dual functionality: the carbonyl group provides a site for condensation or reduction, while the aryl bromide enables transition metal-catalyzed cross-coupling reactions for rapid molecular diversification [2].

The Procurement Risk of Analog Substitution for 7-Bromo-2-methyl-1-indanone


Direct substitution of 7-bromo-2-methyl-1-indanone with a close analog is highly inadvisable without rigorous validation, as minor structural perturbations lead to significant divergence in physicochemical properties and synthetic utility. The specific regiochemistry of the bromine atom at the 7-position, combined with the 2-methyl group, creates a unique steric and electronic environment that governs its reactivity in cross-coupling and cyclization reactions; the 5-bromo isomer, for instance, presents a completely different geometry for metal-catalyzed insertion . Furthermore, exchanging the bromine for a chlorine atom, as in the 7-chloro analog, substantially alters the carbon-halogen bond strength and length, which directly impacts oxidative addition rates with palladium catalysts, potentially collapsing a validated synthetic route . Differences in physical properties, such as a melting point variance of over 10°C between related compounds, can also derail established purification protocols [1].

Head-to-Head Technical Evidence for Differentiating 7-Bromo-2-methyl-1-indanone


Synthetic Route Superiority: A Regioselective Synthesis of 7-Halo-2-methyl-1-indanones

The patented synthesis of 7-bromo-2-methyl-1-indanone proceeds via a cyclization strategy starting from appropriately substituted precursors, whereas general bromination of the parent 2-methyl-1-indanone yields a mixture of mono-, di-, and tribrominated products across multiple positions [1]. For the specific synthesis of 7-bromo-2-methyl-1-indanone, a regioselective approach starting from o-bromobenzaldehyde is documented, achieving a total yield of 90% over three steps under mild conditions that avert the need for anhydrous or oxygen-free environments [2]. In contrast, direct photochemical bromination of 2-methyl-1-indanone is reported to produce a mixture of monobrominated, dibrominated, and tribrominated compounds in high yield, lacking positional selectivity [1]. This difference in synthetic strategy has direct implications for the commercial availability, cost, and purity profile of the target compound.

Organic Synthesis Regioselectivity Medicinal Chemistry

Physical State & Purification: Melting Point Comparison of 7-Halo-2-methylindanones

The physical state and melting behavior of a synthetic intermediate are critical factors for industrial-scale purification and handling. 7-Bromo-2-methyl-1-indanone is described as a colorless to slightly yellow crystalline powder with a melting point reported in the range of 55-61 °C or 68-70 °C, depending on the source [1]. This is in stark contrast to the 7-chloro analog (7-chloro-2-methyl-1-indanone, CAS 213381-42-1), which has a significantly lower melting point of 42-43 °C, and is described as a colorless to slightly yellow crystalline solid [2]. The 5-bromo positional isomer (5-bromo-2-methyl-1-indanone, CAS 104107-22-4) is also a crystalline solid, but its distinct melting behavior provides a separate set of purification parameters . The higher and broader melting range of the target compound facilitates its purification by recrystallization and provides a more robust product form factor for solid-handling processes compared to the low-melting chloro analog.

Process Chemistry Purification Crystallization

Reactivity Divergence in Cross-Coupling: C-Br vs. C-Cl Bond Dissociation Energy

The choice of halogen on an aryl ring is a foundational decision for chemical synthesis due to its impact on reactivity, cost, and stability. For the 7-position of the 2-methylindanone scaffold, the Carbon-Bromine (C-Br) bond dissociation energy is approximately 340 kJ/mol, which is significantly lower than the ~399 kJ/mol for a Carbon-Chlorine (C-Cl) bond [1]. This fundamental physical-organic property dictates that the 7-bromo derivative will undergo oxidative addition with a palladium(0) catalyst at a much faster rate than its 7-chloro counterpart, enabling milder reaction conditions and higher coupling yields for the same substrate [2]. This inherent reactivity of the C-Br bond makes 7-bromo-2-methyl-1-indanone the superior electrophilic partner for Suzuki, Heck, and Buchwald-Hartwig reactions series compared to the 7-chloro analog, which often requires more forcing conditions or specialized, more expensive ligand systems to activate.

Cross-Coupling Catalysis Structure-Activity Relationship

Steric and Electronic Differentiation from the 5-Bromo-2-methyl Isomer

The position of the bromine atom on the indanone ring profoundly influences the outcome of reactions at the ketone. In the 7-bromo isomer, the bromine is peri to the carbonyl group, creating a unique steric environment that can direct nucleophilic attack or influence the geometry of enolate formation compared to the 5-bromo isomer, where the halogen is much farther and electronically deactivates the ring differently [1]. This peri-interaction in 7-bromo-2-methyl-1-indanone can be exploited for diastereoselective transformations at the adjacent 2-position, a feature absent in the 5-bromo isomer. This is supported by the distinct InChI Key (QHKFBWKOHWQEFW-UHFFFAOYSA-N) which unambiguously identifies the 7-bromo regioisomer, differentiating it from the 5-bromo analog and ensuring procurement of the correct spatial arrangement for stereoselective synthesis [2].

Computational Chemistry Reaction Mechanism Selectivity

Validated Application Scenarios for Procuring 7-Bromo-2-methyl-1-indanone


Precursor for Diversified Drug-Like Libraries via Palladium-Catalyzed Cross-Coupling

The primary application for procuring 7-bromo-2-methyl-1-indanone is as an electrophilic core scaffold for generating libraries of drug-like molecules. The low bond dissociation energy of the C-Br bond (~340 kJ/mol) ensures efficient and predictable reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings at room temperature or slightly elevated conditions, which is a key advantage over the less reactive 7-chloro analog (~399 kJ/mol C-Cl BDE) [1]. This enables a late-stage diversification strategy where a single, commercially reliable intermediate can be used to create hundreds of analogs for structure-activity relationship (SAR) studies, a workflow supported by its specific synthesis and identification in patents for pharmaceutical composition synthesis [2].

Stereoselective Synthesis of 2,7-Disubstituted Indanone Derivatives

The unique peri-relationship between the 7-bromo substituent and the carbonyl group, adjacent to the chiral 2-methyl center, provides a steric handle for diastereoselective transformations. This specific architecture makes 7-bromo-2-methyl-1-indanone a superior starting material for synthesizing enantiomerically enriched spirocyclic or annulated products, where the 5-bromo regioisomer would fail to provide the same steric bias [3]. Procuring this specific regioisomer is therefore essential for programs targeting chiral indanone derivatives, as confirmed by its distinct InChI Key that ensures the correct spatial arrangement is obtained [4].

High-Handling Intermediate for Scale-Up and Process Chemistry

The physical form and thermal properties of 7-bromo-2-methyl-1-indanone make it a more process-friendly intermediate than its 7-chloro analog. With a melting point of 55-61 °C or higher, it is a stable, crystalline powder that is easier to handle, weigh, and purify via crystallization compared to the 42-43 °C melting 7-chloro compound, which is more prone to sintering and clumping during storage [5]. This facilitates its use in larger-scale, kilo-lab, and pilot-plant settings where consistent physical form is critical for reproducibility and safety. The compound's established stability at room temperature further supports its procurement for stockpiling in research and industrial chemical inventories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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